N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine
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Overview
Description
N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine: is a complex organic compound that features a benzoxazole core with a phenyl and bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine typically involves a multi-step process:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Substitution Reactions: The phenyl and bromophenyl groups are introduced through substitution reactions, often involving halogenated precursors and palladium-catalyzed coupling reactions.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl substituents.
Reduction: Reduction reactions can target the double bonds within the structure.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to saturated derivatives.
Scientific Research Applications
N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may interfere with signaling pathways, such as those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E,2E)-3-(4-chlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine
- N-[(1E,2E)-3-(4-methylphenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine
Uniqueness
N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C22H15BrN2O |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H15BrN2O/c23-18-10-8-16(9-11-18)5-4-14-24-19-12-13-21-20(15-19)25-22(26-21)17-6-2-1-3-7-17/h1-15H/b5-4+,24-14? |
InChI Key |
DQNMWKBNVGXGTN-FGPAFIPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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